2,5-Dihydro-1H-pyrrole-2-carboxylic acid
Overview
Description
2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, is a chemical compound with the molecular formula C4H7N . It is a derivative of pyrrole, a five-membered aromatic heterocycle .
Synthesis Analysis
The synthesis of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid can be achieved through a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions . This method is advantageous due to its practical simplicity, high atom economy, short reaction times, and good yields of the products . Other methods include the Paal-Knorr pyrrole condensation and the use of ruthenium-based pincer-type catalysts .Molecular Structure Analysis
The molecular structure of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2,5-Dihydro-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions. For instance, it can be synthesized in quantitative yield by reactions of 1H-pyrrole . It can also form one-dimensional linear ribbons, two-dimensional sheets, and three-dimensional networks .Scientific Research Applications
Catalysis and Chemical Synthesis
Pyrrole-2-carboxylic acid (L5) is an effective ligand for copper-catalyzed monoarylation of anilines with aryl iodides and bromides, supporting the synthesis of diaryl amine products with moderate to good yields. This finding is significant for chemical synthesis and catalysis, allowing for the creation of various functional groups (Altman, Anderson, & Buchwald, 2008).
Synthesis of Bioactive Compounds
A study presented a catalyst-free and solvent-free method to synthesize 2,5-dihydro-1H-pyrrole-2-carboxylates, noting their potential anticancer activity. The methodology offers an environmentally friendly approach to produce these compounds, which showed cytotoxic activity against various cell lines (Niknam, Bavadi, Mojikhalifeh, & Shahraki, 2018).
Material Science and Nanotechnology
Research has focused on using 2,5-dihydro-1H-pyrrole-2-carboxylic acid derivatives for the formation of one-, two-, and three-dimensional networks in solid-state structures. These findings are important for material science, indicating the potential for creating complex molecular architectures (Lin, Geib, & Hamilton, 1998).
Green Chemistry
A study demonstrated a green chemistry approach to synthesize 2,5-dihydro-1H-pyrrole-3-carboxylates via continuous flow ring-closing metathesis. Using dimethyl carbonate, a green solvent, this process efficiently produced these heterocycles, important for synthesizing biologically active compounds (Drop et al., 2017).
Nanocatalysis
Pyrrole-2-carboxylic acid functionalized Fe3O4 nanoparticles were used as an organic–inorganic hybrid heterogeneous catalyst in synthesizing isoxazolo[4,3-e]indazole derivatives. This innovative approach combined the advantages of nanocatalysis with the unique properties of pyrrole-2-carboxylic acid, leading to compounds with antibacterial activities (Poormirzaei, 2020).
Biomedical Applications
Carboxylic acid-functionalized polypyrrole-silica microparticles containing 1-(2-Carboxyethyl)pyrrole were developed for potential use in biomedical applications, including as novel marker particles in immunodiagnostic assays. The study highlighted the integration of conducting polymers with pyrrole derivatives for enhanced biomedical utility (Maeda, Corradi, & Armes, 1995).
properties
IUPAC Name |
2,5-dihydro-1H-pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-2,4,6H,3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGHIGVFLOPEHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955526 | |
Record name | 2,5-Dihydro-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihydro-1H-pyrrole-2-carboxylic acid | |
CAS RN |
3395-35-5, 3220-74-4 | |
Record name | 3,4-Dehydroproline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3395-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,4-Dehydroproline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003220744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1)-2,3-Dihydro-1H-pyrrole-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003395355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dehydroproline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,5-Dihydro-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2,3-dihydro-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-Dihydro-1H-pyrrole-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEN38AMU74 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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